2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 108220-95-7
VCID: VC20785208
InChI: InChI=1S/C11H17NO3/c1-7(12-15-4)10-8(13)5-11(2,3)6-9(10)14/h13H,5-6H2,1-4H3/b12-7+
SMILES: CC(=NOC)C1=C(CC(CC1=O)(C)C)O
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one

CAS No.: 108220-95-7

Cat. No.: VC20785208

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one - 108220-95-7

Specification

CAS No. 108220-95-7
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name 3-hydroxy-2-[(E)-N-methoxy-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C11H17NO3/c1-7(12-15-4)10-8(13)5-11(2,3)6-9(10)14/h13H,5-6H2,1-4H3/b12-7+
Standard InChI Key OPROQFPSRGDWSX-UHFFFAOYSA-N
Isomeric SMILES CC(=C1C(=O)CC(CC1=O)(C)C)NOC
SMILES CC(=NOC)C1=C(CC(CC1=O)(C)C)O
Canonical SMILES CC(=C1C(=O)CC(CC1=O)(C)C)NOC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator